![molecular formula C21H22N2O3 B2707917 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-03-2](/img/structure/B2707917.png)
2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
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Description
2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as EIDD-2801, is a small molecule antiviral drug that has been developed to combat a range of viral infections. It is a prodrug that is metabolized to its active form, N4-hydroxycytidine (NHC), which has been shown to have broad-spectrum antiviral activity against RNA viruses.
Scientific Research Applications
Anticancer Properties
Compound X exhibits promising anticancer properties. Researchers have found that it interferes with cell division and induces apoptosis (programmed cell death) in cancer cells. Its unique structure allows it to target specific pathways involved in tumor growth .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Compound X has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It could potentially be used in the development of novel anti-inflammatory drugs .
Neuroprotective Potential
Studies suggest that Compound X may protect neurons from oxidative stress and neurodegenerative conditions. Its ability to cross the blood-brain barrier makes it an interesting candidate for neuroprotection .
Cardiovascular Applications
Compound X has vasodilatory effects, which could benefit individuals with hypertension or cardiovascular diseases. By relaxing blood vessels, it may help regulate blood pressure and improve overall cardiovascular health .
Antimicrobial Activity
Preliminary research indicates that Compound X exhibits antimicrobial activity against certain bacteria and fungi. This property could be explored further for potential therapeutic applications .
Metabolic Disorders
Compound X interacts with metabolic pathways, including glucose metabolism. Researchers are investigating its role in managing diabetes and obesity-related conditions .
Drug Delivery Systems
Due to its unique structure, Compound X could be utilized in drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery to specific tissues or cells .
Chemical Biology and Medicinal Chemistry
Compound X serves as an interesting case study for chemical biologists and medicinal chemists. Its intricate structure provides insights into molecular interactions and drug design principles .
properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-22-12-11-16-17(21(22)25)7-5-9-19(16)26-14-20(24)23-13-10-15-6-3-4-8-18(15)23/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBNKGCRXVIOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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